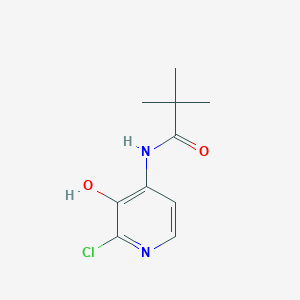

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBDCPTLSFIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604395 | |

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-26-3 | |

| Record name | N-(2-Chloro-3-hydroxy-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

CAS Number: 1021339-26-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data, detailed protocols, and established signaling pathways for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide are limited. This guide provides a comprehensive overview of its known properties and presents hypothetical, yet representative, experimental protocols and potential mechanisms of action based on the structural characteristics of similar pyridine derivatives. This information is intended to serve as a foundational resource and a framework for future research.

Compound Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The pivalamide group can influence solubility and metabolic stability, while the chloro and hydroxyl substitutions on the pyridine ring are key for potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1021339-26-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2] |

| Appearance | Solid (Hypothetical) | - |

| Solubility | Soluble in DMSO and Methanol (Hypothetical) | - |

| Melting Point | 185-190 °C (Hypothetical) | - |

| SMILES | CC(C)(C)C(=O)NC1=C(O)C(Cl)=NC=C1 | - |

| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) | - |

Hypothetical Biological Activity: Kinase Inhibition

Given the structural motifs present in this compound, a plausible biological role is the inhibition of protein kinases. The pyridine core is a common scaffold in many approved kinase inhibitors. The chloro and hydroxyl groups could form key hydrogen bonds and halogen bonds within the ATP-binding pocket of a kinase.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Here, we propose a hypothetical scenario where this compound acts as an inhibitor of MEK1/2, a central kinase in this pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be used to characterize the activity of this compound.

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the MEK1 kinase.

Materials:

-

Recombinant human MEK1 enzyme

-

Biotinylated ERK1 (inactive substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

HTRF Kinase-Glo® Max Assay Kit

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM.

-

In a 384-well plate, add 2 µL of the compound dilutions. For the positive control (no inhibition) and negative control (no enzyme), add 2 µL of DMSO.

-

Add 10 µL of a solution containing the MEK1 enzyme and biotinylated ERK1 in kinase assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP in kinase assay buffer. The final ATP concentration should be close to the Km for MEK1.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Max reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Workflow for In Vitro Kinase Assay

Caption: Experimental workflow for the in vitro MEK1 kinase assay.

Cell-Based Western Blot Analysis for ERK Phosphorylation

This protocol aims to confirm the on-target effect of the compound in a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK1.

Materials:

-

A suitable cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and Western blot apparatus.

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 2 hours. Include a DMSO-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (anti-p-ERK, anti-t-ERK, or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the t-ERK and GAPDH signals.

Conclusion

This compound represents a chemical scaffold with potential for biological activity, possibly as a kinase inhibitor. The hypothetical data and protocols presented in this guide are intended to provide a framework for initiating research into its true biological function and therapeutic potential. Further experimental validation is necessary to elucidate its mechanism of action and to confirm the hypotheses presented herein.

References

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Due to the limited availability of public domain data, this document focuses on the fundamental structural and chemical identifiers of the compound. At present, detailed experimental data, including crystallographic and comprehensive spectroscopic analyses, as well as specific biological activity and signaling pathway information, are not extensively reported in publicly accessible literature. This guide serves as a foundational resource, compiling the known structural details to support further research and investigation into this molecule.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a pivalamide group at the 4-position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This information is crucial for the unambiguous identification and sourcing of the compound.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| CAS Number | 1021339-26-3 |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O |

| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) |

| InChIKey | DDZBDCPTLSFIME-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for this compound

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups on the pyridine ring.

physical and chemical properties of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted pyridinamide with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its known physical and chemical properties. Due to the limited availability of comprehensive experimental data in public domains, this document also outlines standardized protocols for the full characterization of the compound, including the determination of its physicochemical properties and a plausible synthetic route. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction

Substituted pyridine derivatives are a cornerstone in the development of novel therapeutic agents due to their versatile biological activities. The structural motif of this compound, incorporating a chlorinated and hydroxylated pyridine ring coupled with a pivalamide group, suggests its potential as a scaffold in drug design. The presence of hydrogen bond donors and acceptors, along with a lipophilic tert-butyl group, indicates that this molecule could interact with biological targets. This guide consolidates the available information and provides a roadmap for its comprehensive experimental characterization.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited. The following tables summarize the known properties and provide a framework for the experimental determination of key physicochemical parameters.

Known Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| CAS Number | 1021339-26-3 | [1] |

| Physical Form | Solid | Vendor Information |

| Storage | Room temperature | [1] |

Properties Requiring Experimental Determination

| Property | Experimental Protocol |

| Melting Point | To be determined using a standard melting point apparatus (e.g., capillary method) or by Differential Scanning Calorimetry (DSC). |

| Boiling Point | To be determined under reduced pressure due to the likelihood of decomposition at atmospheric pressure. |

| Solubility | To be determined in a range of standard solvents (e.g., water, PBS, DMSO, ethanol) using a gravimetric or spectroscopic method. |

| pKa | To be determined by potentiometric titration or UV-Vis spectroscopy in a suitable solvent system. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of this compound. The following are proposed methods for obtaining this data.

| Spectroscopy | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the tert-butyl protons of the pivalamide group, and exchangeable protons of the hydroxyl and amide groups. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the pivalamide group (including the quaternary carbon and methyl carbons), and the carbonyl carbon. |

| FT-IR | Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and C-Cl stretching vibrations. |

| Mass Spectrometry | Determination of the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure. |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound involves the acylation of a suitable aminopyridine precursor.

References

An In-depth Technical Guide to the Solubility of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a halogenated heterocyclic compound of interest in chemical and pharmaceutical research.[1][2][3] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines established experimental protocols for solubility assessment and presents a logical workflow for these procedures. The molecular formula of the compound is C10H13ClN2O2, and its molecular weight is 228.68 g/mol .[1][3]

Introduction

This compound is a chemical compound with potential applications in various research and development sectors.[1][3] Understanding its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide provides a foundational understanding of the principles of solubility and offers detailed methodologies for its experimental determination.

Predicted Solubility Profile

Based on the structure of this compound, which contains both polar (hydroxyl, amide) and non-polar (pivaloyl, chloropyridinyl) moieties, its solubility is expected to vary significantly across different organic solvents. The general principle of "like dissolves like" suggests that the compound may exhibit moderate solubility in polar aprotic solvents and some alcohols, while having limited solubility in non-polar solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. Researchers are encouraged to perform experimental determinations to ascertain these values. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry.[4][5][6] The following protocols are adapted from standard laboratory methods for determining the solubility of organic compounds.

4.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents.

-

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add 0.75 mL of the selected organic solvent in small portions.[4]

-

After each addition, shake the test tube vigorously for 60 seconds.[4][5]

-

Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.[5]

-

Record the observations for each solvent.

-

4.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the precise concentration of a saturated solution of the compound at a given temperature.

-

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the dilution factor and the measured concentration.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Data Presentation

Once quantitative solubility data is obtained, it should be organized into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at [Specify Temperature]

| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Observations |

| Methanol | Alcohol | Data to be determined | Data to be determined | e.g., Colorless solution |

| Ethanol | Alcohol | Data to be determined | Data to be determined | |

| Acetone | Ketone | Data to be determined | Data to be determined | |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined | |

| Dichloromethane | Halogenated | Data to be determined | Data to be determined | |

| Hexane | Alkane | Data to be determined | Data to be determined | e.g., Insoluble |

| Other Solvents | Data to be determined | Data to be determined |

Conclusion

References

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for laboratory and developmental applications. Due to the limited availability of specific public stability data for this compound, this guide combines available safety and handling information with established chemical principles regarding its functional groups to provide robust recommendations.

Compound Profile

This compound is a halogenated hydroxypyridine derivative. Its structure, featuring a pivalamide group, a chloro substituent, and a hydroxyl group on a pyridine ring, dictates its chemical properties, reactivity, and potential degradation pathways.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| CAS Number | 1021339-26-3 |

| Physical Appearance | Solid |

| Primary Hazard | Irritant, May cause allergic skin reaction, Causes serious eye irritation[1] |

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability studies on this compound are not extensively documented in publicly available literature, an understanding of its functional groups allows for the prediction of potential degradation pathways.

Key Functional Groups and Potential Instabilities:

-

Amide Linkage: The pivalamide group contains an amide bond, which can be susceptible to hydrolysis under strongly acidic or basic conditions to yield pivalic acid and 4-amino-2-chloro-3-hydroxypyridine.[2] The steric hindrance provided by the tert-butyl group in pivalamide generally offers significant protection against hydrolysis compared to less hindered amides, suggesting reasonable stability under neutral pH conditions.[3]

-

Chloro-hydroxypyridine Ring: The substituted pyridine ring is the core of the molecule. The presence of both a chloro and a hydroxyl group can influence the electron density of the ring, potentially making it susceptible to nucleophilic substitution reactions or oxidation under harsh conditions. The hydroxyl group may also be susceptible to oxidation, which could lead to colored degradation products.

-

Photostability: Pyridine-containing compounds can be sensitive to light. Photodegradation could potentially occur, leading to complex degradation products.

A proposed logical flow for assessing the stability of this compound is outlined below.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on supplier safety data and general best practices for related chemical structures.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature.[1] | Avoids potential degradation that could be accelerated by extreme temperatures. |

| Humidity | Store in a dry environment. Keep container tightly closed.[4][5][6] | Minimizes exposure to atmospheric moisture, which could contribute to hydrolysis of the amide group over long-term storage. |

| Light | Store in a light-protected container (e.g., amber vial). | Protects against potential photodegradation. |

| Atmosphere | Store in a well-ventilated area.[4][5][7][8][9] | General safety precaution for chemical storage. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[7] | Avoids chemically induced degradation. Strong acids or bases can catalyze amide hydrolysis. |

Personal Protective Equipment (PPE) and Handling:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield. The compound is classified as causing serious eye irritation.[1]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat to prevent skin contact.[5] The compound may cause an allergic skin reaction.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[5][8]

-

General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in areas where the chemical is handled.[6][9]

Proposed Experimental Protocol for Stability Testing

For researchers requiring quantitative stability data, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify and characterize any major degradation products.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable buffer components

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature and humidity-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A reverse-phase C18 column is often a good starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

-

Data Presentation:

-

Quantify the percentage of the parent compound remaining at each time point under each stress condition.

-

Calculate the percentage of each major degradation product formed.

-

Summarize the results in a table for easy comparison of stability under different conditions.

-

The workflow for this proposed experimental protocol is visualized below.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended. Storing the compound at room temperature in a dry, well-ventilated area, protected from light, and in a tightly sealed container will minimize the risk of degradation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential due to the irritant nature of the compound. For applications requiring a detailed understanding of its stability, conducting forced degradation studies is advised.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]

- 3. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. carlroth.com [carlroth.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, and chemical data for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide (CAS No. 1021339-26-3). Due to the limited availability of public research data, this document primarily summarizes information from supplier safety data sheets and publicly accessible patent literature. Currently, detailed experimental protocols for biological assays and elucidated signaling pathways involving this specific compound are not extensively published.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. A summary of its key chemical identifiers and properties is provided below.

| Property | Value | Reference |

| CAS Number | 1021339-26-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2] |

| MDL Number | MFCD10574975 | [1] |

| Appearance | Solid (form not specified) | |

| Storage | Room temperature | [2] |

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information derived from the Safety Data Sheet provided by Matrix Scientific. It is important to note that the toxicological properties of this product have not been fully investigated.

Hazard Identification

| Hazard Statement | GHS Classification |

| May cause an allergic skin reaction | Skin Sensitization, Category 1 |

| Causes serious eye irritation | Eye Irritation, Category 2A |

| Irritant | Not specified |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Skin Contact | Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reusing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | May be harmful by ingestion. Seek medical attention. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. |

| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. |

Personal Protection

| Protection Type | Specification |

| Eye/Face Protection | Protective safety goggles. |

| Hand Protection | Chemical-resistant gloves. |

| Body Protection | Protective clothing and chemical-resistant boots. |

| Respiratory Protection | Use in a chemical fume hood. |

Experimental Information

Synthesis Workflow

The synthesis of this compound, as inferred from related chemical literature, would likely involve the amidation of a corresponding aminopyridine precursor. A generalized, hypothetical workflow is presented below. It is crucial to consult the specific patent (US2011/0028467 A1) for the detailed experimental procedure.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. This compound is listed in a patent (US2011/0028467 A1), suggesting it may have been investigated for a particular biological application, but the specific details are not disclosed in readily accessible sources. Researchers interested in this compound should consult the full patent documentation for any disclosed biological data or intended use.

Logical Relationship for Further Research

The logical progression for further investigation of this compound would involve a series of standard preclinical research steps.

Caption: Standard workflow for the preclinical development of a novel chemical entity.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete or exhaustive overview of all available data. It is essential to consult the original Safety Data Sheet and any cited literature for complete and accurate information. The user assumes all responsibility for the safe handling and use of this chemical.

References

The Diverse Biological Activities of Substituted Hydroxypyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxypyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted hydroxypyridines, with a focus on their antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.

Antimicrobial Activity

Substituted hydroxypyridines have demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the chelation of essential metal ions required for microbial growth and the disruption of key enzymatic processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various substituted hydroxypyridine derivatives is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against representative microorganisms.

| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC µg/mL) |

| 3-Methyl-4-hydroxypyridine | Staphylococcus aureus | ATCC 29213 | 64 | 128 | Vancomycin (1) |

| 3-Methyl-4-hydroxypyridine | Bacillus subtilis | ATCC 6633 | 32 | 64 | Ampicillin (0.5) |

| Hydroxypyridone Derivative 5f (R = 4-F-C6H4) | Staphylococcus aureus | - | 12.5 | - | - |

| Hydroxypyridone Derivative 5f (R = 4-F-C6H4) | Escherichia coli | - | 25 | - | - |

| Hydroxypyridone Derivative 5f (R = 4-F-C6H4) | Candida albicans | - | 25 | - | - |

| Hydroxypyridone Derivative 22d (R = 4-F-C6H4) | Staphylococcus aureus | - | 6.25 | - | Ampicillin (6.25) |

| Hydroxypyridone Derivative 22d (R = 4-F-C6H4) | Escherichia coli | - | 6.25 | - | Ampicillin (6.25) |

| Hydroxypyridone Derivative 22d (R = 4-F-C6H4) | Bacillus subtilis | - | 12.5 | - | Ampicillin (12.5) |

| 2-cyanomethylthiopyridine-4-carbonitrile (7) | Mycobacterium kansasii | - | 8-4 µmol/l | - | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted hydroxypyridine compounds using the broth microdilution method.[1]

1.2.1. Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C for 2-6 hours until its turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity with sterile saline or broth to match the 0.5 McFarland standard, using a spectrophotometer at 600 nm for accuracy.

-

Dilute the adjusted inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

1.2.2. Preparation of Hydroxypyridine Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

1.2.3. Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well containing the diluted compound. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

1.2.4. Interpretation of Results:

-

The MIC is the lowest concentration of the hydroxypyridine derivative at which there is no visible growth (turbidity) in the wells.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Substituted hydroxypyridines have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected hydroxypyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin (1.93) |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin (1.93) |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 | - |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | 7.5 | - |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | 6.3 | - |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | MCF-7 (Breast) | 16 | - |

| Derivative 11o | Capan-1 (Pancreatic) | 1.4 | - |

| Derivative 11r | Capan-1 (Pancreatic) | 5.1 | - |

| Derivative 11s | Capan-1 (Pancreatic) | 5.3 | - |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

2.2.1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2.2.2. Compound Treatment:

-

Prepare serial dilutions of the hydroxypyridine test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

2.2.3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

2.2.4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2.2.5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Substituted hydroxypyridines can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinases).[2] Additionally, certain pyridine derivatives can induce cellular senescence in ovarian cancer cells via the activation of the p21 signaling pathway, which is triggered by DNA damage.[3]

Signaling Pathway of a Pyridine Derivative Inducing Senescence

Caption: p21-mediated cellular senescence induced by a pyridine derivative.

Neuroprotective Activity

Several 3-hydroxypyridine derivatives have demonstrated significant neuroprotective effects in models of ischemic brain injury.[4] Their mechanism of action is often multifactorial, involving antioxidant properties and the modulation of signaling pathways that regulate apoptosis and necrosis.[4]

Quantitative Neuroprotective Data

The neuroprotective effects of the 3-hydroxypyridine derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), are summarized below.

| Assay | Condition | Outcome | Result |

| In Vitro Cortical Cell Viability | Oxygen-Glucose Deprivation (OGD) | Increased Cell Viability | Significant at 10-100 µM |

| In Vivo Neurological Deficit | Middle Cerebral Artery Occlusion (MCAO) | Decreased Neurological Score | Significant with 18.0 mg/kg daily administration |

| In Vivo Antioxidant Capacity | MCAO | Preserved Antioxidant Capacity | Maintained in damaged tissues |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to evaluate the neuroprotective effects of test compounds.[4]

3.2.1. Cell Culture:

-

Plate primary cortical cells at an appropriate density in Neurobasal medium supplemented with B-27 and GlutaMAX.

3.2.2. Pre-incubation:

-

Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM of a 3-hydroxypyridine derivative) for a specified duration (e.g., 24 hours).

3.2.3. OGD Induction:

-

Wash the cells with glucose-free DMEM.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a period sufficient to induce cell death in control wells (e.g., 60-90 minutes).

3.2.4. Reperfusion and Assessment:

-

After the OGD period, return the cells to normal culture conditions (normoxic, glucose-containing medium).

-

Assess cell viability at a specified time point (e.g., 24 hours) using a suitable method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing in vitro neuroprotection using the OGD model.

Signaling Pathways in Neuroprotection

The neuroprotective effects of 3-hydroxypyridine derivatives can be mediated by the modulation of key signaling pathways. For example, the compound 3-EA has been shown to exert anti-apoptotic effects by upregulating the expression of Stat3 and Socs3, while downregulating pro-inflammatory and apoptotic genes such as Cas-3, TNF-α, and IL-1β.[5] These pathways are critical in mitigating the cellular damage caused by ischemia/reperfusion injury.

Neuroprotective Signaling Pathway of a 3-Hydroxypyridine Derivative

Caption: Modulation of signaling pathways by a neuroprotective 3-hydroxypyridine.

Enzyme Inhibition

Substituted hydroxypyridines are also recognized for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects. Their metal-chelating capabilities make them particularly effective against metalloenzymes.

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected hydroxypyridine derivatives against specific enzymes is presented below.

| Compound/Derivative | Enzyme | IC50 | Ki |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | - |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | - |

| 3-sulfonamide derivatives of 1,2-HOPTO | Insulin-Degrading Enzyme (IDE) | - | ~50 µM |

| 2,5-Pyridinedicarboxylic acid | Hypoxia-inducible factor prolyl 4-hydroxylase | 5180.0, 5500.0 nM | - |

| Picolinic acid | Hypoxia-inducible factor prolyl 4-hydroxylase | 100000.0, 111500.0 nM | - |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.[6]

4.2.1. Preparation of Reagents:

-

Prepare an assay buffer with the optimal pH for the target enzyme.

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

Prepare a stock solution of any necessary cofactors in the assay buffer.

-

Prepare serial dilutions of the hydroxypyridine test compounds and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

4.2.2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

-

Mix gently and pre-incubate for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.

-

Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.

4.2.3. Detection and Measurement:

-

Stop the reaction if necessary.

-

Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

4.2.4. Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control without an inhibitor.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.[7]

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Substituted hydroxypyridines are a promising class of compounds with a wide array of biological activities that are of significant interest to the pharmaceutical and life sciences industries. The data and protocols presented in this technical guide highlight their potential as antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting agents. The versatility of the hydroxypyridine scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of novel and more potent therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

discovery and history of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the discovery, history, and biological activity of the chemical compound N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. This compound, with the Chemical Abstracts Service (CAS) number 1021339-26-3, is primarily listed in the catalogs of various chemical suppliers as a commercially available research chemical or building block.[1][2][3]

The available information is limited to its basic chemical properties.

Compound Identification

| Property | Value | Source |

| CAS Number | 1021339-26-3 | [2] |

| Molecular Formula | C10H13ClN2O2 | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2] |

At present, there are no published preclinical or clinical studies associated with this compound. The scientific record does not contain any data on its mechanism of action, pharmacokinetic profile, or efficacy in any therapeutic area. Furthermore, no detailed experimental protocols for its synthesis or for any biological assays involving this compound are publicly accessible. Similarly, information regarding any signaling pathways it may modulate is unavailable.

The absence of such critical information prevents the creation of a detailed technical guide or whitepaper as requested. The compound remains an obscure entity within the vast landscape of chemical research, with its potential applications and biological significance yet to be explored or, at the very least, not publicly disclosed. Further investigation into proprietary company archives or unpublished research would be necessary to uncover the history and scientific context of this molecule.

References

Spectral Data Analysis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of public databases, scientific literature, and patent filings was conducted to obtain the spectral data (NMR, IR, MS) for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Despite a thorough investigation, specific experimental spectra and detailed characterization protocols for this compound are not publicly available. Commercial suppliers of this compound list its basic chemical properties (CAS Number: 1021339-26-3; Molecular Formula: C₁₀H₁₃ClN₂O₂; Molecular Weight: 228.68 g/mol ) but do not provide analytical data. Notably, some suppliers explicitly state that they do not perform analytical testing, placing the responsibility of identity and purity confirmation on the purchaser.

This guide, therefore, provides a generalized framework for the spectral analysis of a novel chemical entity like this compound. It outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Hypothetical data, based on the expected chemical structure, is presented in a structured format to serve as a reference for researchers who may synthesize or acquire this compound and perform their own analyses.

Hypothetical Spectral Data

The following tables present hypothetical, yet structurally consistent, spectral data for this compound. This data is intended to be illustrative of what one might expect to observe upon experimental analysis.

NMR Spectral Data

Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | br s | 1H | OH |

| ~9.5 | br s | 1H | NH |

| ~8.0 | d | 1H | Pyridine-H |

| ~7.0 | d | 1H | Pyridine-H |

| 1.25 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts are referenced to the residual solvent peak. br s = broad singlet, s = singlet, d = doublet.

IR Spectral Data

Table 2: Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| ~3300 | Medium | N-H stretch (amide) |

| ~2970 | Strong | C-H stretch (aliphatic, t-butyl) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1580 | Medium | N-H bend (amide II) |

| ~1550, 1480 | Medium | C=C, C=N stretch (pyridine ring) |

| ~1150 | Medium | C-N stretch |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry Data

Table 3: Hypothetical Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 229.07 | 100 | [M+H]⁺ (for ³⁵Cl) |

| 231.07 | ~33 | [M+H]⁺ (for ³⁷Cl) |

| 251.05 | 40 | [M+Na]⁺ (for ³⁵Cl) |

| 253.05 | ~13 | [M+Na]⁺ (for ³⁷Cl) |

Standard Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it allows for their observation.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2 seconds or more.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, commonly equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

An average of 16 or 32 scans is usually sufficient.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is typically performed in positive ion mode ([M+H]⁺, [M+Na]⁺) to facilitate protonation of the basic nitrogen atoms in the pyridine ring.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 100-500).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for spectral data acquisition and the logical process of chemical structure elucidation.

Caption: General workflow from compound synthesis to spectral analysis and structural verification.

Caption: Logical relationship of spectral data to the elucidation of a chemical structure.

An In-depth Technical Guide to the Theoretical Properties of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is not extensively available in peer-reviewed literature. This guide is a comprehensive theoretical and predictive overview based on the known properties of its constituent chemical moieties and analogous compounds. All experimental protocols are illustrative and based on standard organic chemistry and pharmacological practices.

Introduction

This compound is a halogenated heterocyclic compound containing a pivalamide functional group.[1] Its structure, featuring a substituted pyridine core, suggests potential applications in medicinal chemistry and materials science.[2][3] The presence of a chloro group, a hydroxyl group, and a bulky pivalamide on the pyridine ring is anticipated to confer unique physicochemical and biological properties.[1][4][5] This document provides a theoretical exploration of these properties, proposes a synthetic route, and outlines potential experimental evaluations.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of potential drug delivery systems.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C10H13ClN2O2 | [1][4][5] |

| Molecular Weight | 228.68 g/mol | [1][4][5] |

| CAS Number | 1021339-26-3 | [1][4] |

| Appearance | Solid (predicted) | [6] |

| SMILES | CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O | [5][6] |

| InChI Key | DDZBDCPTLSFIME-UHFFFAOYSA-N | [6] |

| Predicted Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is expected due to the hydrophobic pivaloyl group. | General Chemical Principles |

| Predicted LogP | Moderately lipophilic, estimated between 2 and 3. | General Chemical Principles |

| Predicted pKa | The hydroxyl group is expected to be weakly acidic, while the pyridine nitrogen is weakly basic. | General Chemical Principles |

Proposed Synthesis

A plausible synthetic route to this compound involves the acylation of a suitable 4-amino-2-chloro-3-hydroxypyridine precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acylation of 4-amino-2-chloro-3-hydroxypyridine.

Materials:

-

4-amino-2-chloro-3-hydroxypyridine

-

Pivaloyl chloride

-

Anhydrous pyridine or another suitable non-protic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloro-3-hydroxypyridine in anhydrous DCM.

-

Add an equimolar amount of a non-protic base, such as pyridine, to the solution and stir.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the organic layer with a suitable solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Proposed synthesis workflow for this compound.

Theoretical Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not yet reported. However, based on its structural features, we can hypothesize potential areas of interest for biological screening.

-

Kinase Inhibition: Many substituted pyridines are known to be kinase inhibitors. The N-(2-Chloro-3-hydroxypyridin-4-yl) moiety could potentially bind to the ATP-binding pocket of various kinases.

-

Antimicrobial Activity: Chlorinated heterocyclic compounds often exhibit antimicrobial properties.[7]

-

Enzyme Inhibition: The pivalamide group may influence binding to enzymatic targets. For instance, some pivalamide-containing compounds have been investigated as enzyme inhibitors.[8]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical interaction with a generic protein kinase signaling pathway is depicted below. This is a speculative model to guide initial biological screening efforts.

Hypothetical inhibition of a kinase signaling pathway.

Proposed Experimental Evaluation

To validate the theoretical properties and potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

This compound

-

A panel of purified protein kinases

-

ATP and a suitable kinase substrate (e.g., a generic peptide)

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

A known kinase inhibitor as a positive control

-

DMSO for compound dilution

-

Assay plates (e.g., 384-well plates)

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In the wells of an assay plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced or substrate phosphorylated.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in drug discovery and materials science. This guide provides a theoretical framework for its properties, synthesis, and potential biological activities based on the current understanding of related chemical structures. The proposed experimental protocols offer a starting point for the empirical investigation of this compound. Further research is warranted to elucidate its actual properties and potential applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. labcompare.com [labcompare.com]

- 6. This compound AldrichCPR 1021339-26-3 [sigmaaldrich.com]

- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]

- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide from starting materials

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the multi-step synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route starts from commercially available 3-hydroxypyridine and proceeds through chlorination, nitration, reduction, and final pivaloylation.

Synthetic Pathway Overview

The synthesis of the target compound is achieved in four sequential steps, beginning with the chlorination of 3-hydroxypyridine to yield 2-chloro-3-hydroxypyridine. This intermediate subsequently undergoes regioselective nitration at the 4-position. The resulting nitro compound is then reduced to the corresponding amine, 4-amino-2-chloro-3-hydroxypyridine. The final step involves the acylation of the amino group with pivaloyl chloride to afford this compound.

Synthesis Protocol for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a key intermediate in pharmaceutical research. The protocol herein is based on established chemical principles and analogous transformations, offering a plausible and detailed synthetic route.

Abstract

A detailed protocol for the synthesis of this compound has been developed. The synthesis commences with the commercially available 4-amino-2-chloropyridine, which undergoes a multi-step transformation to yield the target compound. This application note outlines the reaction scheme, provides a step-by-step experimental procedure, and includes a summary of the required reagents and expected outcomes.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-stage process. The first stage involves the introduction of a hydroxyl group at the 3-position of 4-amino-2-chloropyridine. The second stage is the selective N-acylation of the 4-amino group with pivaloyl chloride.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

4-Amino-2-chloropyridine

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

Stage 1: Synthesis of 4-Amino-2-chloro-3-hydroxypyridine (Hypothetical Procedure)

-

N-Oxidation: 4-Amino-2-chloropyridine (1.0 eq) is dissolved in a suitable solvent such as acetic acid. A peroxy acid (e.g., m-CPBA, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion as monitored by TLC.

-

Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to rearrangement conditions, for example, by heating with acetic anhydride, followed by hydrolysis to introduce the hydroxyl group at the 3-position.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 4-amino-2-chloro-3-hydroxypyridine.

Stage 2: Synthesis of this compound

-

Reaction Setup: To a solution of 4-amino-2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq) as a base. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | Solid |

| Pivaloyl chloride | C₅H₉ClO | 120.58 | Liquid |

| This compound | C₁₀H₁₃ClN₂O₂ | 228.68 | Solid |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Pivaloyl chloride is corrosive and moisture-sensitive; handle with care.

-

Pyridine is a flammable and toxic liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The hypothetical procedure for Stage 1 requires experimental validation and optimization. All procedures should be performed with appropriate safety precautions.

Application Note: Purification Strategies for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted hydroxypyridine derivative. As with many organic compounds synthesized in a laboratory setting, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is critical to obtaining the compound at the desired purity level for subsequent applications, such as biological screening or structural analysis. This document outlines recommended purification protocols for this compound, focusing on recrystallization and column chromatography as primary methods. The protocols provided are general starting points and may require optimization based on the specific impurity profile of the crude material.

Data Presentation: Comparison of Purification Techniques

The following table summarizes common purification techniques applicable to this compound, along with general parameters and expected outcomes.

| Technique | Principle | Typical Solvents/Mobile Phases | Advantages | Disadvantages | Purity Outcome |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), Ketones (Acetone), and their mixtures with water or hexanes. | Simple, cost-effective, scalable. | Potential for low recovery; requires the compound to be a solid; finding a suitable solvent can be time-consuming. | Good to Excellent (>98%) |

| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Stationary Phase: Silica gel. Mobile Phase: Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient. | High resolution, applicable to a wide range of compounds, can separate complex mixtures. | More time-consuming and expensive than recrystallization, requires solvent removal post-purification. | Excellent (>99%) |

| Acid-Base Extraction | Exploits the acidic (hydroxyl group) and basic (pyridine nitrogen) nature of the molecule to move it between aqueous and organic phases. | Aqueous NaOH or HCl, Diethyl ether, Ethyl acetate, Dichloromethane. | Good for removing acidic or basic impurities. | May not be effective for neutral impurities; potential for product degradation under harsh pH conditions. | Moderate (Can be used as a preliminary step) |

Experimental Protocols

The following are detailed, generalized methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is a starting point for purifying solid, crude this compound. The ideal solvent system should be determined through small-scale solubility tests.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

-

Erlenmeyer flask

-

Hot plate with stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-